trans-Benzyl 4-aminocyclohexanecarboxylate hydrochloride
Overview
Description
trans-Benzyl 4-aminocyclohexanecarboxylate hydrochloride: is a chemical compound utilized in scientific research due to its unique properties and structure. It is a derivative of 4-aminocyclohexanecarboxylic acid, where the amino group and the carboxylate group are in a trans configuration on the cyclohexane ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and chemical research applications .
Mechanism of Action
Target of Action
Trans-Benzyl 4-aminocyclohexanecarboxylate hydrochloride is a derivative of cyclohexanecarboxylic acid, which is a key structural motif in various pharmacologically active compounds
Pharmacokinetics
, which may influence its bioavailability.
Action Environment
It’s important to note that this compound is primarily used as an intermediate in organic synthesis , and its pharmacological properties may vary depending on the specific compounds it’s used to produce.
Biochemical Analysis
Biochemical Properties
Trans-Benzyl 4-aminocyclohexanecarboxylate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of trans-4-(6-substituted-9-purinyl)cyclohexylcarbinols, which are inhibitors of adenosine deaminase . This interaction highlights the compound’s potential in modulating enzyme activity and influencing biochemical pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmission . This inhibition can impact cell signaling and neurotransmitter levels, thereby affecting cellular communication and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an inhibitor of adenosine deaminase, which plays a crucial role in purine metabolism . By inhibiting this enzyme, the compound can alter the levels of adenosine and other related metabolites, leading to changes in cellular processes and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects . Understanding the dosage thresholds and the compound’s pharmacokinetics is crucial for its safe and effective use in research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as adenosine deaminase, influencing the metabolic flux and levels of metabolites . These interactions can have significant implications for cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for optimizing its use in biochemical studies.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . These localization patterns are crucial for its role in cellular processes and biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trans-Benzyl 4-aminocyclohexanecarboxylate hydrochloride typically involves the reaction of 4-aminobenzoic acid derivatives under basic conditions using a suitable catalyst and solvent . The process can be carried out in a one-pot manner with a trans ratio of more than 75% . The reaction conditions often include low hydrogen pressure, making it suitable for industrial applications .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: trans-Benzyl 4-aminocyclohexanecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to reduce the compound to its corresponding amine or alcohol.
Substitution: This reaction can involve the replacement of the amino or carboxylate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield amines or alcohols .
Scientific Research Applications
trans-Benzyl 4-aminocyclohexanecarboxylate hydrochloride is widely used in scientific research due to its versatility . Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Used in the study of biological pathways and mechanisms.
Medicine: Used in the development of pharmaceuticals and therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- Methyl trans-4-aminocyclohexanecarboxylate hydrochloride
- trans-4-Aminocyclohexanecarboxylic acid hydrochloride
- trans-Methyl 4-aminocyclohexanecarboxylate hydrochloride
Uniqueness: trans-Benzyl 4-aminocyclohexanecarboxylate hydrochloride is unique due to its specific benzyl group, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
benzyl 4-aminocyclohexane-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11;/h1-5,12-13H,6-10,15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIQHWARSLKWFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)OCC2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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